N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide
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Overview
Description
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, a pyrrolidine ring, and a pyrazine carboxamide moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The spatial configuration of the carbon atoms connected to the pyrrolidine ring plays an important role in the biological activity of similar compounds .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biological pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in similar molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Similar compounds have been shown to have diverse biological activities .
Action Environment
The spatial orientation of substituents in similar compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and pyrazine intermediates, followed by the formation of the pyrrolidine ring. The final step involves coupling these intermediates under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide include other trifluoromethyl-substituted pyridines and pyrazine carboxamides. Examples include:
- N-(5-(trifluoromethyl)pyridin-2-yl)benzenesulfonamide
- 5-(trifluoromethyl)pyridin-2-yl)methanol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5O/c16-15(17,18)10-1-2-13(21-7-10)23-6-3-11(9-23)22-14(24)12-8-19-4-5-20-12/h1-2,4-5,7-8,11H,3,6,9H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMQRBSIJGJMAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=NC=CN=C2)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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